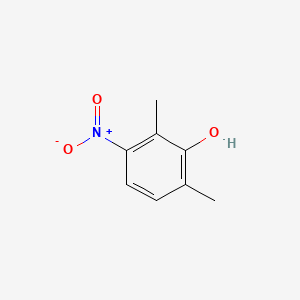

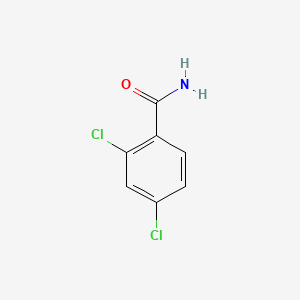

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Übersicht

Beschreibung

The compound of interest, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, is closely related to the chemicals discussed in the provided papers. While the exact compound is not directly analyzed, the papers provide insights into similar compounds that share structural or functional groups, which can be informative for understanding the compound .

Synthesis Analysis

Paper discusses the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, which is structurally similar to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. The synthesis of such compounds typically involves esterification reactions where the parent acid reacts with methanol in the presence of a catalyst. By-products such as nitriles and amides can also form during the synthesis, indicating the need for careful control of reaction conditions to achieve high purity of the desired ester.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been investigated in paper . The study uses computational methods to optimize the molecular structure and analyze vibrational frequencies. The HOMO-LUMO analysis, which is part of the study, helps in understanding the electronic properties and charge transfer within the molecule. This type of analysis is crucial for predicting the reactivity and stability of the compound.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, they provide insights into the reactivity of structurally related compounds. For instance, the ester group present in these compounds can undergo hydrolysis under both acidic and basic conditions, reverting back to the parent acid and alcohol. Additionally, the presence of chlorophenoxy groups can influence the reactivity, potentially undergoing nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate can be inferred from the related compounds discussed in the papers. For example, paper examines the millimeter-wave rotational spectra of 2-chloro-2-methylpropane, which can provide information on the compound's volatility and phase behavior. The quadrupole splitting due to the chlorine nucleus is also relevant for understanding the electronic environment of the chlorine atoms in the compound. Paper describes analytical methods for determining similar compounds in biological samples, which suggests that Methyl 2-(4-chlorophenoxy)-2-methylpropanoate may also be amenable to such analytical techniques, and its physical properties like solubility and stability could be important for its detection and quantification.

Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been explored in the context of photopolymerization. A study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound for nitroxide-mediated photopolymerization (NMP2), demonstrating its potential in this domain. This compound, which decomposes under UV irradiation to generate radicals, could significantly impact photophysical and photochemical properties, offering promising applications in polymer sciences (Guillaneuf et al., 2010).

Environmental Adsorption Studies

Research by Kamaraj et al. (2018) focuses on the adsorption of hazardous compounds like 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP) from water using zinc hydroxide. This study highlights the compound's environmental impact and the methods to mitigate it, providing insights into environmental chemistry and pollution control (Kamaraj et al., 2018).

Analytical Chemistry and Detection Methods

Wintersteiger et al. (1999) developed a highly selective and sensitive method for detecting chlorophenoxy acids, including compounds similar to methyl 2-(4-chlorophenoxy)-2-methylpropanoate. This method, using HPLC and electrochemical detection, is crucial for analyzing environmental herbicide residues, highlighting the compound's relevance in analytical and environmental chemistry (Wintersteiger et al., 1999).

Biomolecular Chemistry

The biomolecular chemistry of isopropyl fibrates, including compounds similar to methyl 2-(4-chlorophenoxy)-2-methylpropanoate, was explored by Balendiran et al. (2012). They examined the structural aspects of these compounds, contributing to our understanding of their interactions and potential applications in pharmaceutical chemistry (Balendiran et al., 2012).

Synthesis and Reaction Mechanisms

Yadav and Deshmukh (2017) provided insight into the synthesis of Mecoprop ester, a compound closely related to methyl 2-(4-chlorophenoxy)-2-methylpropanoate, using solid-liquid phase transfer catalysis. Their work offers valuable information on reaction mechanisms and kinetics, contributing to the field of synthetic chemistry (Yadav & Deshmukh, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIVINXAZVEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203674 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

CAS RN |

55162-41-9 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)